Almorexant - 871224-64-5

Almorexant

Catalog Number: EVT-258331
CAS Number: 871224-64-5
Molecular Formula: C29H31F3N2O3
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almorexant (ACT-078573) is a tetrahydroisoquinoline derivative developed for scientific research purposes. [] It acts as a dual antagonist of orexin receptors, specifically orexin receptor 1 (OX1R) and orexin 2 receptor (OX2R). [, ] Orexins are neuropeptides involved in various physiological processes, including wakefulness, arousal, and feeding behavior. [] By blocking orexin receptors, Almorexant allows researchers to investigate the role of the orexin system in these processes. [] Almorexant is notably distinct from GABA receptor agonists, which induce sleep by generalized inhibition. Instead, it facilitates sleep by reducing the "drive" for wakefulness. []

Future Directions
  • Refining the understanding of the complex interplay between OX1R and OX2R: While current research suggests that OX2R antagonism is sufficient for sleep promotion, simultaneous OX1R blockade can attenuate this effect. [, ] Further investigation using Almorexant can elucidate the intricate balance between these receptors and their impact on sleep-wake regulation.
  • Exploring the role of orexin in specific stress responses: Almorexant has proven valuable in dissecting the contribution of orexin to different types of stress. [] Future research can focus on identifying the specific neuronal pathways and mechanisms underlying orexin's involvement in stress-related physiological and behavioral responses.
  • Investigating the therapeutic potential of Almorexant in respiratory disorders: The research on Almorexant's impact on respiratory control suggests its potential for treating respiratory disorders like central hypoventilation syndromes. [] Further research in animal models and potentially clinical trials could validate this potential and explore its safety and efficacy.
  • Developing targeted therapies based on Almorexant for alcohol use disorder: The findings regarding Almorexant's ability to attenuate ethanol self-administration warrant further investigation into its potential as a treatment for alcohol use disorder. [, ] Future research could focus on optimizing Almorexant-based therapies and evaluating their efficacy in reducing alcohol consumption in humans.
  • Elucidating the mechanisms underlying Almorexant's anti-tumoral properties and exploring its therapeutic application: The promising findings in colon cancer research warrant further investigation into Almorexant's potential as an anti-cancer agent. [] Future research could focus on identifying the precise molecular mechanisms driving its anti-tumor effects and evaluating its efficacy in pre-clinical and clinical settings.

Orexin-A (Hypocretin-1)

Compound Description: Orexin-A, also known as hypocretin-1, is a neuropeptide produced in the hypothalamus. It plays a crucial role in regulating wakefulness, arousal, and appetite by binding to and activating orexin receptors, particularly orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) [, , , , ].

Relevance: Orexin-A is the endogenous agonist of the receptors targeted by Almorexant. Almorexant acts as a competitive antagonist at both OX1R and OX2R, blocking the binding and subsequent effects of orexin-A [, , , ]. This antagonistic action of Almorexant on orexin-A signaling forms the basis of its sleep-promoting effects.

SB-674042

Compound Description: SB-674042 is a selective antagonist of the orexin receptor 1 (OX1R) [, ]. This compound exhibits high affinity for OX1R while displaying significantly lower affinity for OX2R.

Relevance: SB-674042 serves as a valuable tool to differentiate the roles of OX1R and OX2R in various physiological processes, including sleep regulation. In contrast to Almorexant, which blocks both OX1R and OX2R, SB-674042 allows researchers to isolate the specific contributions of OX1R signaling []. This selectivity aids in understanding the distinct and potentially opposing roles of each receptor subtype.

SB-408124

Compound Description: SB-408124 is another selective antagonist of OX1R [, , , ]. It exhibits high affinity binding to OX1R while demonstrating negligible affinity for OX2R.

Relevance: Similar to SB-674042, SB-408124 is crucial for delineating the specific roles of OX1R in comparison to the dual antagonism of Almorexant. Studies utilizing SB-408124 have provided insights into the individual contributions of OX1R in sleep-wake regulation, highlighting potential differences between selective and dual orexin receptor antagonism [, , , ].

EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide)

Compound Description: EMPA is a selective antagonist of OX2R [, , , ]. It displays high affinity for OX2R and significantly lower affinity for OX1R.

Relevance: EMPA serves as a comparative tool to assess the specific contributions of OX2R blockade in contrast to the dual antagonism of Almorexant. Studies utilizing EMPA have suggested a more prominent role of OX2R in mediating the sleep-promoting effects of orexin receptor antagonists [, , ]. This selectivity underscores the potential for developing OX2R-selective antagonists for sleep disorders.

LSN2424100

Compound Description: LSN2424100 is a selective OX2R antagonist []. It exhibits high affinity for OX2R and minimal affinity for OX1R.

Relevance: LSN2424100, similar to EMPA, helps to dissect the specific role of OX2R in comparison to the combined blockade by Almorexant. Studies employing LSN2424100 have further supported the notion that OX2R antagonism plays a crucial role in mediating the effects of orexin receptor antagonists on ethanol consumption and sleep-wake behavior [].

TCS-OX2-29

Compound Description: TCS-OX2-29 is a selective OX2R antagonist [, ]. This compound demonstrates high affinity for OX2R and negligible affinity for OX1R.

Relevance: Like EMPA and LSN2424100, TCS-OX2-29 enables researchers to compare and contrast the effects of selective OX2R antagonism with the dual receptor blockade exhibited by Almorexant. Studies utilizing TCS-OX2-29 have further elucidated the role of OX2R in sleep-wake regulation and highlighted its potential as a target for developing novel sleep therapeutics [, ].

ACT-335827

Compound Description: ACT-335827 is a selective OX1R antagonist [, ]. This compound shows high affinity for OX1R and significantly lower affinity for OX2R.

Relevance: ACT-335827, similar to SB-674042 and SB-408124, allows researchers to dissect the specific contributions of OX1R blockade in comparison to the dual antagonism of Almorexant. Studies using ACT-335827 have provided evidence for the potential involvement of both OX1R and OX2R in mediating the full spectrum of orexin-mediated physiological responses [, ].

Lemborexant (E2006)

Compound Description: Lemborexant (E2006) is another dual orexin receptor antagonist []. It acts by blocking both OX1R and OX2R, exhibiting similar pharmacological actions to Almorexant.

Relevance: Lemborexant serves as a direct comparator to Almorexant in terms of their shared dual antagonistic activity at orexin receptors. Comparing and contrasting the pharmacological profiles, efficacies, and safety profiles of these two DORAs is crucial for understanding their potential advantages and disadvantages as therapeutic agents for sleep disorders [].

Source and Classification

Almorexant was synthesized by Suzhou Rovathin in Jiangsu, China, and is classified as a dual orexin receptor antagonist (DORA). It has been studied extensively in preclinical and clinical trials for its efficacy in promoting sleep and its impact on behaviors related to substance intake, such as ethanol and sucrose consumption .

Synthesis Analysis

The synthesis of almorexant involves several key steps, primarily utilizing iridium-catalyzed reactions. The enantioselective synthesis begins with the formation of a chiral tetrahydroisoquinoline core through asymmetric intramolecular allylic amidation. The process can be summarized as follows:

  1. Iridium-Catalyzed Asymmetric Intramolecular Allylic Amidation: This step forms the chiral center essential for biological activity.
  2. Oxidative Heck Reaction: Conducted at room temperature, this reaction introduces necessary functional groups to the molecule.
  3. Hydrazine-Mediated Organocatalyzed Reduction: This step further refines the structure to achieve the desired stereochemistry and functionalization .
Molecular Structure Analysis

Almorexant has a complex molecular structure characterized by a tetrahydroisoquinoline backbone. The molecular formula is C19_{19}H22_{22}N2_{2}O, with a molecular weight of approximately 294.39 g/mol.

Key structural features include:

  • Chiral Centers: The presence of chiral centers contributes to its specificity as an orexin receptor antagonist.
  • Functional Groups: The structure contains amine and carbonyl groups that are pivotal for receptor binding.

The three-dimensional conformation of almorexant is essential for its interaction with orexin receptors, influencing both binding affinity and selectivity .

Chemical Reactions Analysis

Almorexant participates in several chemical reactions that are crucial for its synthesis and functional activity:

  • Intramolecular Reactions: These include the formation of cyclic structures during the asymmetric amidation process.
  • Reduction Reactions: The hydrazine-mediated reduction plays a significant role in achieving the final structure with desired stereochemistry.
  • Binding Interactions: In biological systems, almorexant interacts with orexin receptors through hydrogen bonding and hydrophobic interactions, which are critical for its antagonistic activity .
Mechanism of Action

Almorexant functions by selectively antagonizing orexin receptors, which are involved in promoting wakefulness. By inhibiting these receptors, almorexant effectively reduces arousal and facilitates sleep onset.

The mechanism can be summarized as follows:

  1. Receptor Binding: Almorexant binds to both orexin-1 and orexin-2 receptors.
  2. Inhibition of Orexin Activity: By blocking these receptors, almorexant prevents orexin peptides from exerting their wake-promoting effects.
  3. Promotion of Sleep: This antagonistic action leads to increased sleep duration and improved sleep quality in various animal models and clinical studies .
Physical and Chemical Properties Analysis

Almorexant exhibits several notable physical and chemical properties:

These properties are crucial for its formulation into effective delivery systems for therapeutic use .

Applications

Almorexant's primary application lies in the treatment of insomnia and other sleep disorders. Its ability to modulate the orexin system positions it as a promising candidate among newer sleep medications.

Key applications include:

  • Clinical Trials: Almorexant has been evaluated in Phase III clinical trials for its effectiveness in improving sleep quality.
  • Behavioral Studies: Research has demonstrated its potential effects on reducing substance intake behaviors, such as those related to ethanol and sucrose consumption .
  • Research Tool: It serves as a valuable tool in neuroscience research to study the role of orexin signaling in various physiological processes.

Properties

CAS Number

871224-64-5

Product Name

Almorexant

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C29H31F3N2O3

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Solubility

Soluble in DMSO

Synonyms

((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide)
ACT-078573
almorexant

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.